molecular formula C17H12ClNO B2410650 (E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one CAS No. 38470-72-3

(E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one

Cat. No.: B2410650
CAS No.: 38470-72-3
M. Wt: 281.74
InChI Key: ZAMCAJQNUOUXJH-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound, in particular, combines the structural features of both indole and chalcone, making it a subject of interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 1H-indole-3-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and concentration of reactants, to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the chalcone double bond can yield the corresponding dihydrochalcone.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Dihydrochalcone derivatives.

    Substitution: Halogenated or other substituted chalcone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its anti-inflammatory and antioxidant properties.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of (E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole and chalcone moieties. These interactions can lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • (E)-1-(4-methoxyphenyl)-3-(1H-indol-3-yl)prop-2-en-1-one
  • (E)-1-(4-fluorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one
  • (E)-1-(4-bromophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one

Comparison:

  • Uniqueness: The presence of the 4-chlorophenyl group in (E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one imparts unique electronic and steric properties that can influence its biological activity and reactivity compared to other similar compounds.
  • Biological Activity: The specific substituents on the phenyl ring can significantly affect the compound’s interaction with biological targets, leading to variations in pharmacological properties.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO/c18-14-8-5-12(6-9-14)17(20)10-7-13-11-19-16-4-2-1-3-15(13)16/h1-11,19H/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMCAJQNUOUXJH-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.